2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-3-4-14-29-21-10-8-20(9-11-21)22-16-23-24(28)26(12-13-27(23)25-22)17-19-7-5-6-18(2)15-19/h5-13,15-16H,3-4,14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTRXYRJFOIRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution reactions: Introduction of the 4-butoxyphenyl and 3-methylbenzyl groups can be done through nucleophilic substitution reactions using appropriate halogenated precursors and base catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. For example, studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines. Specific derivatives have demonstrated dose-dependent inhibition against A549 lung cancer cells and other cancer types .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This Compound | A549 (Lung Cancer) | 10 |
| Another Derivative | MCF-7 (Breast Cancer) | 15 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This Compound | Staphylococcus aureus | 8 |
| Another Pyrazole | Escherichia coli | 16 |
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound. For instance:
- Study on Anticancer Activity : A recent study evaluated various derivatives for their anticancer properties, revealing that certain modifications significantly enhanced their efficacy against specific cancer cell lines .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of related pyrazolo compounds, demonstrating their potential as effective agents against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific biological target. Generally, compounds in this family may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Structural Differences : The 3-methylbenzyl group in the target compound is replaced with a 2-fluorobenzyl group, and an additional hydroxymethyl group is present at position 3.
- The hydroxymethyl group introduces polarity, reducing logP (calculated molecular weight: 367.355) compared to the target compound (MW: ~407.9) .
5-(4-Chlorophenyl)methyl Analogs
- Example : 2-(4-Butoxyphenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one (G825-0048).
- Structural Differences : The 3-methylbenzyl group is replaced with a 4-chlorophenylmethyl group.
- Impact : Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors. The molecular weight increases slightly (407.9 vs. 384.86 for other analogs) .
Modifications to the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core
Dihydro Derivatives
- Example : 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
- Structural Differences : The core is partially saturated (6,7-dihydro), and a dimethoxyphenethyl group replaces the 3-methylbenzyl.
- The dimethoxyphenethyl group increases steric bulk, which may affect membrane permeability .
Oxazolo-Pyrazolo Hybrids
- Example : 7-(4-Methoxyphenyl)-10a-phenyl-2,3,10,10a-tetrahydro-5H-oxazolo[3,2-a]pyrazolo[1,5-d]pyrazin-5-one.
- Structural Differences: An oxazole ring is fused to the pyrazolo-pyrazinone core.
- However, synthetic yields are lower (45%) compared to conventional pyrazolo[1,5-a]pyrazin-4(5H)-ones .
Key Research Findings
Substituent Effects : Alkoxy groups (e.g., butoxy) enhance lipophilicity and blood-brain barrier penetration, while fluorine or chlorine atoms improve metabolic stability .
Core Modifications : Saturation (dihydro derivatives) reduces metabolic susceptibility but may compromise target affinity due to conformational changes .
Synthetic Accessibility : Microwave-assisted synthesis improves yields and reduces reaction times for pyrazolo[1,5-a]pyrazin-4(5H)-ones compared to traditional methods (e.g., 45% vs. <30% for hybrid analogs) .
Biological Activity
2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process. A common method includes a base-mediated [3 + 2]-cycloannulation strategy using (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under basic conditions such as potassium carbonate (K₂CO₃) . The reaction conditions are crucial for optimizing yield and purity.
Anticancer Properties
Research indicates that pyrazolo derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis . The inhibition of TP can suppress tumor proliferation, highlighting the potential of this compound as a therapeutic agent in oncology.
Anti-inflammatory Effects
Pyrazolo compounds are also noted for their anti-inflammatory properties. They may modulate inflammatory pathways by interacting with various molecular targets, thereby reducing inflammation in conditions such as arthritis and other chronic inflammatory diseases .
Antioxidant Activity
In addition to anticancer and anti-inflammatory effects, preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, which can contribute to cellular damage and various diseases .
The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific enzymes or receptors in cellular signaling pathways. This interaction may lead to modulation of gene expression and cellular processes critical for cancer progression and inflammation .
Case Studies
Several studies have evaluated the biological activity of pyrazolo derivatives similar to this compound:
- Inhibition of Thymidine Phosphorylase : A study demonstrated that certain pyrazolo derivatives effectively inhibited TP activity, leading to reduced tumor cell proliferation in vitro .
- Anti-inflammatory Activity : Research highlighted that pyrazolo compounds could significantly decrease pro-inflammatory cytokine levels in animal models of inflammation .
- Antioxidant Studies : Preliminary investigations indicated that related compounds exhibited strong free radical scavenging activity, suggesting potential applications in oxidative stress-related diseases .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
